molecular formula C8H15NO B2687575 1-(Oxan-4-yl)prop-2-en-1-amine CAS No. 1465032-09-0

1-(Oxan-4-yl)prop-2-en-1-amine

Cat. No. B2687575
CAS RN: 1465032-09-0
M. Wt: 141.214
InChI Key: FFMSIHRBCQNLAG-UHFFFAOYSA-N
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Description

“1-(Oxan-4-yl)prop-2-en-1-amine” is a chemical compound with the molecular weight of 141.21 . It is also known as 4-allyltetrahydro-2H-pyran-4-amine . The compound is stored at room temperature and it is in liquid form .


Physical And Chemical Properties Analysis

“1-(Oxan-4-yl)prop-2-en-1-amine” has a molecular weight of 141.21 . It is stored at room temperature and is in liquid form .

Scientific Research Applications

Crystal Engineering and Single Crystals

Researchers have explored the physical properties of prop-2-en-1-one-based single crystals using molecular mechanics . While this specific compound is not mentioned, its structural similarity suggests that it might exhibit interesting crystal properties. Investigating its crystalline behavior could lead to applications in optoelectronics, sensors, or crystallography.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H227, H314, and H335, indicating that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(oxan-4-yl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(9)7-3-5-10-6-4-7/h2,7-8H,1,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMSIHRBCQNLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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